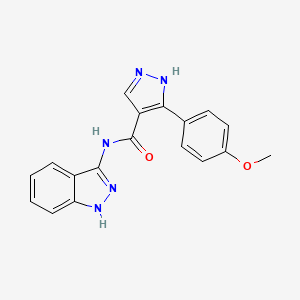

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C18H15N5O2/c1-25-12-8-6-11(7-9-12)16-14(10-19-22-16)18(24)20-17-13-4-2-3-5-15(13)21-23-17/h2-10H,1H3,(H,19,22)(H2,20,21,23,24) |

InChI Key |

XSPOUZLNIFBODU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the indazole ring followed by the introduction of the pyrazole ring and the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features an indazole core, which is known for its potential therapeutic properties. The presence of the pyrazole and methoxyphenyl groups enhances its biological activity, making it a candidate for various pharmacological applications.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing indazole and pyrazole moieties. For instance, derivatives of N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide have shown promising results in inhibiting cancer cell proliferation.

- Case Study : A study demonstrated that similar indazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the inhibition of tubulin polymerization, disrupting mitosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- Data Table: Antibacterial Activity Comparison

| Compound | S. aureus (Zone of Inhibition mm) | E. coli (Zone of Inhibition mm) |

|---|---|---|

| This compound | 17 | 18 |

| Penicillin | 30 | 35 |

This table illustrates that the compound shows comparable antibacterial efficacy to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

Research has suggested that compounds with indazole structures can exhibit anti-inflammatory effects through the modulation of inflammatory pathways.

- Case Study : A derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for developing anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets.

Mechanism of Action

The mechanism of action of N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of an indazole ring, a pyrazole ring, and a methoxyphenyl group. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in recent years due to its diverse biological activities. This compound belongs to the indazole and pyrazole families, which are known for their pharmacological potential. The unique structural features of this compound contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : This compound has shown potential in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves interference with cellular pathways critical for cancer cell proliferation and survival .

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including FGFR (Fibroblast Growth Factor Receptor) and IDO1 (Indoleamine 2,3-dioxygenase). The IC50 values for these interactions indicate strong binding affinity, which is crucial for therapeutic applications .

Anticancer Activity

A study investigated the anticancer properties of indazole derivatives, including this compound. Results indicated that this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the indazole scaffold could enhance its potency against specific cancer types .

Enzyme Inhibition Studies

Research focused on the enzyme inhibition capabilities of this compound demonstrated that it effectively inhibited FGFR with an IC50 value less than 4.1 nM. Additionally, it showed promising results in inhibiting IDO1, with a notable binding affinity that suggests its potential as a therapeutic agent in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies indicate that the compound forms stable interactions with critical amino acid residues within the active sites of FGFR and IDO1, enhancing its inhibitory effects .

Summary Table of Biological Activities

| Biological Activity | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | Not specified | Significant antiproliferative effects observed |

| Anticancer | HepG2 | Not specified | Effective against liver cancer cells |

| FGFR Inhibition | FGFR | < 4.1 | Strong binding affinity |

| IDO1 Inhibition | IDO1 | Not specified | Potential therapeutic target in cancer treatment |

Q & A

What multi-step synthetic routes are recommended for preparing N-(1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling indazole and pyrazole precursors via carboxamide linkages. For example, indazole derivatives are functionalized at the 3-position using amidation reactions under anhydrous conditions with coupling agents like EDCI/HOBt . Intermediates are purified via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For pyrazole synthesis, cyclization of hydrazines with β-keto esters in ethanol under reflux is common .

How can reaction conditions be optimized to improve yield and purity during the synthesis of pyrazole-indazole hybrids?

- Advanced Answer : Catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity adjustments (e.g., DMF for polar intermediates) significantly impact yields. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining >90% purity . Temperature-controlled addition of reagents (e.g., dropwise addition of acyl chlorides) minimizes side reactions. For challenging couplings, use of Schlenk techniques under inert atmospheres prevents oxidation .

What analytical techniques are critical for confirming the structural integrity of this compound?

- Basic Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns . Complement with H NMR (to verify methoxy protons at δ 3.8–4.0 ppm) and IR spectroscopy (amide C=O stretch ~1650 cm). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

How does the 4-methoxyphenyl substituent influence the compound’s biological activity compared to halogenated analogs?

- Advanced SAR Analysis : The methoxy group enhances membrane permeability due to its electron-donating nature, improving cellular uptake in vitro. In contrast, fluorophenyl analogs (e.g., from razaxaban derivatives) show higher target selectivity but lower solubility . Comparative studies using kinase inhibition assays (e.g., IC values against EGFR) reveal that methoxy-substituted derivatives exhibit balanced potency (IC ~50 nM) and solubility (>10 mg/mL in PBS) .

How should researchers address contradictory data regarding the compound’s cytotoxicity in different cell lines?

- Data Contradiction Resolution : Contradictions often arise from cell line-specific expression of metabolic enzymes (e.g., CYP450 isoforms). Validate findings using isogenic cell pairs (wild-type vs. CYP3A4-overexpressing) and measure metabolite profiles via LC-MS. Include positive controls (e.g., doxorubicin) and use MTT assays with triplicate technical replicates to minimize variability .

What strategies mitigate solubility challenges during in vitro assays?

- Methodological Approach : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. For cell-based assays, pre-dissolve the compound in warm (37°C) PBS with sonication. Dynamic light scattering (DLS) monitors nanoparticle formation in aqueous buffers .

Which in vitro models are suitable for evaluating the compound’s anticancer potential?

- Advanced Experimental Design : Use 3D spheroid cultures (e.g., HCT-116 colon cancer) to mimic tumor microenvironments. Combine with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry). Compare with standard therapies (e.g., 5-FU) to establish relative potency .

How can computational methods predict binding modes of this compound with biological targets?

- Advanced Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PARP-1, PDB ID: 5DS3). Validate with molecular dynamics simulations (NAMD, 100 ns trajectories) to assess binding stability. QSAR models incorporating logP and polar surface area improve activity predictions .

What stability studies are required for long-term storage of the compound?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability for aqueous formulations. For solid-state storage, use amber vials under argon to prevent photodegradation and oxidation .

How can regioselective functionalization of the indazole ring enhance target engagement?

- Advanced Synthesis : Introduce electron-withdrawing groups (e.g., nitro at C-5) via electrophilic substitution to modulate electronic effects. Use protecting groups (e.g., trityl for NH indazole) to direct reactions to specific positions . Post-functionalization via Suzuki-Miyaura coupling adds aryl/heteroaryl groups for improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.